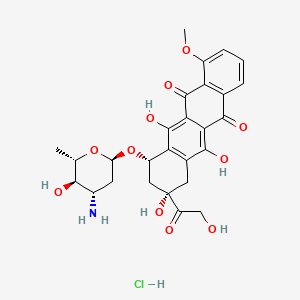

Chlorhydrate d'épirubicine

Vue d'ensemble

Description

Le chlorhydrate d’épirubicine est un médicament anthracyclinique utilisé principalement en chimiothérapie. Il s’agit d’un dérivé de la doxorubicine et il est connu pour son efficacité dans le traitement de divers types de cancer, notamment le cancer du sein, le cancer de l’ovaire, le cancer gastrique, le cancer du poumon et les lymphomes . Le chlorhydrate d’épirubicine agit en s’intercalant entre les brins d’ADN, ce qui inhibe la synthèse de l’ADN et de l’ARN et induit la mort cellulaire par la génération de radicaux libres .

Applications De Recherche Scientifique

Epirubicin hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the intercalation of DNA and the generation of free radicals.

Biology: Employed in research to understand the mechanisms of DNA damage and repair.

Medicine: Widely used in clinical research for the treatment of various cancers.

Mécanisme D'action

Le chlorhydrate d’épirubicine exerce ses effets en s’intercalant entre les brins d’ADN, ce qui inhibe la synthèse de l’ADN et de l’ARN . Cette intercalation entraîne la formation de complexes qui empêchent la religation des brins d’ADN par la topoisomérase II, ce qui conduit à la rupture de l’ADN et à la mort cellulaire . De plus, l’épirubicine génère des radicaux libres qui causent d’autres dommages à l’ADN et aux composants cellulaires . Les principales cibles moléculaires de l’épirubicine sont l’ADN et la topoisomérase II .

Analyse Biochimique

Biochemical Properties

Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .

Cellular Effects

Epirubicin hydrochloride has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Epirubicin hydrochloride involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, Epirubicin hydrochloride forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epirubicin hydrochloride change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .

Dosage Effects in Animal Models

The effects of Epirubicin hydrochloride vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .

Metabolic Pathways

Epirubicin hydrochloride is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .

Transport and Distribution

Following intravenous administration, Epirubicin hydrochloride is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .

Subcellular Localization

Epirubicin hydrochloride, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d’épirubicine est synthétisé par une approche semi-synthétique. Le procédé implique la modification de la doxorubicine, où le groupe hydroxyle en position 4’ du carbone du groupe sucre est épimérisé . La méthode de préparation du chlorhydrate d’épirubicine pour injection consiste à préparer une solution aqueuse de chlorhydrate d’épirubicine, à ajuster le pH à 3,2-4,5 à l’aide d’un régulateur de pH acide et à chauffer la solution à 40-80 °C pendant 30-120 minutes .

Méthodes de production industrielle

La production industrielle du chlorhydrate d’épirubicine implique des processus de synthèse et de purification à grande échelle. La solution aqueuse de chlorhydrate d’épirubicine est stérilisée, filtrée, remplie dans des flacons et lyophilisée pour obtenir le produit final . La qualité du produit est assurée en maintenant les niveaux d’impuretés en dessous des limites spécifiées.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d’épirubicine subit diverses réactions chimiques, notamment :

Oxydation : L’épirubicine peut être oxydée pour former de l’épirubicinol, un métabolite moins actif.

Réduction : La partie quinone de l’épirubicine peut être réduite, ce qui affecte son activité cytotoxique.

Substitution : L’épirubicine peut subir des réactions de substitution, en particulier au niveau du groupe amine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du chlorhydrate d’épirubicine comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium . Les réactions ont généralement lieu dans des conditions douces pour éviter la dégradation du composé.

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate d’épirubicine comprennent l’épirubicinol et d’autres produits de dégradation résultant des réactions d’oxydation et de réduction .

Applications de la recherche scientifique

Le chlorhydrate d’épirubicine a une large gamme d’applications de recherche scientifique :

Biologie : Employé dans la recherche pour comprendre les mécanismes de dommages à l’ADN et de réparation.

Médecine : Largement utilisé dans la recherche clinique pour le traitement de divers cancers.

Comparaison Avec Des Composés Similaires

Le chlorhydrate d’épirubicine est similaire à d’autres anthracyclines telles que la doxorubicine, la daunorubicine et l’idarubicine . Il a une orientation spatiale différente du groupe hydroxyle en position 4’ du carbone du groupe sucre, ce qui explique son élimination plus rapide et sa toxicité réduite par rapport à la doxorubicine . Cette caractéristique unique fait du chlorhydrate d’épirubicine un choix privilégié dans certains schémas de chimiothérapie .

Liste des composés similaires

- Doxorubicine

- Daunorubicine

- Idarubicine

- Mitoxantrone

Le chlorhydrate d’épirubicine se distingue par son profil pharmacocinétique favorable et sa cardiotoxicité réduite par rapport aux autres anthracyclines .

Propriétés

Numéro CAS |

56390-09-1 |

|---|---|

Formule moléculaire |

C27H30ClNO11 |

Poids moléculaire |

580.0 g/mol |

Nom IUPAC |

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |

Clé InChI |

MWWSFMDVAYGXBV-DPZLWMTJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES isomérique |

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Apparence |

red solid powder |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

56390-09-1 25316-40-9 |

Description physique |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

56420-45-2 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

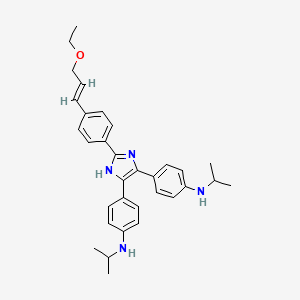

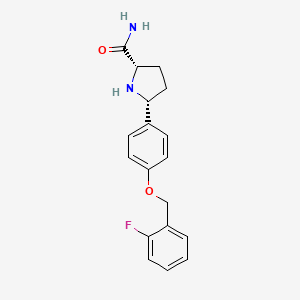

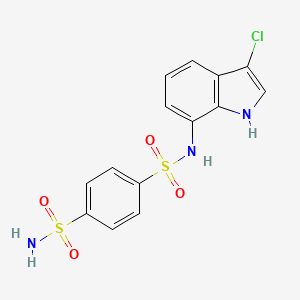

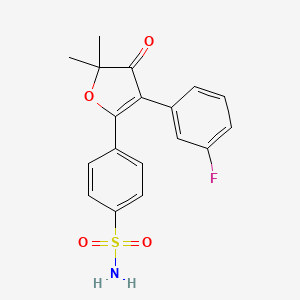

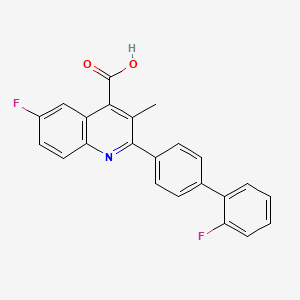

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)